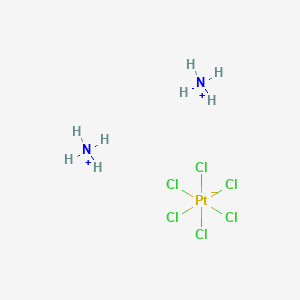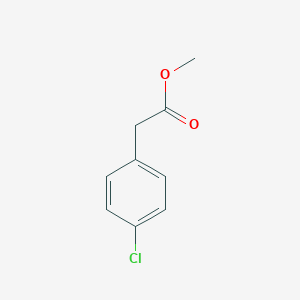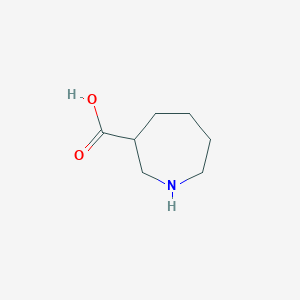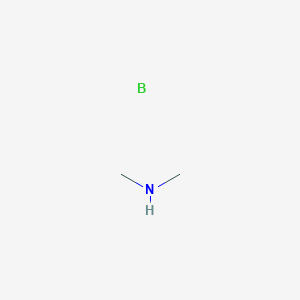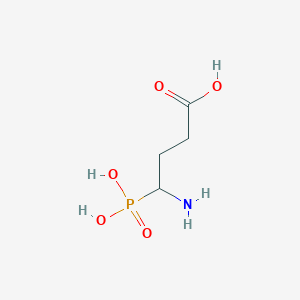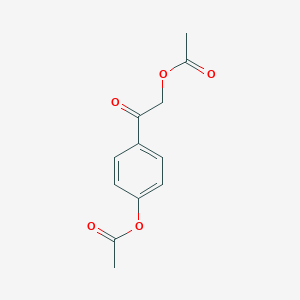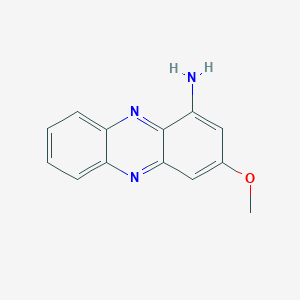
3-Methoxy-1-phenazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-1-phenazinamine, also known as MPA, is a heterocyclic organic compound that belongs to the phenazine family. It is a red-orange crystalline solid that is soluble in water and organic solvents. MPA has been widely used in scientific research due to its unique chemical and biological properties.
Mécanisme D'action
The mechanism of action of 3-Methoxy-1-phenazinamine is based on its ability to undergo redox reactions. 3-Methoxy-1-phenazinamine can exist in two forms: the oxidized form (3-Methoxy-1-phenazinamine+) and the reduced form (3-Methoxy-1-phenazinamine). The 3-Methoxy-1-phenazinamine+/3-Methoxy-1-phenazinamine redox couple has a standard potential of +0.83 V, which makes it a good redox indicator. 3-Methoxy-1-phenazinamine can also act as a photosensitizer, absorbing light energy and transferring it to other molecules to induce photochemical reactions.
Effets Biochimiques Et Physiologiques
3-Methoxy-1-phenazinamine has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). 3-Methoxy-1-phenazinamine has also been shown to inhibit the growth of bacteria and fungi by disrupting their membrane potential. Additionally, 3-Methoxy-1-phenazinamine has been used to investigate the redox properties of various biological systems, including enzymes and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Methoxy-1-phenazinamine in lab experiments is its ability to act as a redox indicator and a photosensitizer. This makes it a versatile tool for investigating various biological systems. However, one limitation of using 3-Methoxy-1-phenazinamine is its potential toxicity. 3-Methoxy-1-phenazinamine has been shown to induce cytotoxicity in some cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-Methoxy-1-phenazinamine. One area of interest is its potential anti-cancer properties. Further studies could investigate the mechanism of action of 3-Methoxy-1-phenazinamine in inducing apoptosis in cancer cells and its potential use as a therapeutic agent. Another area of interest is the use of 3-Methoxy-1-phenazinamine as a photosensitizer in photodynamic therapy. Additionally, 3-Methoxy-1-phenazinamine could be used to investigate the redox properties of various biological systems, including enzymes and proteins.
Méthodes De Synthèse
The synthesis of 3-Methoxy-1-phenazinamine involves the condensation of 3-nitrosophenol with aniline in the presence of a reducing agent such as zinc dust. The resulting product is then oxidized with potassium permanganate to yield 3-methoxy-1-phenazinamine. The overall reaction can be represented as follows:
Applications De Recherche Scientifique
3-Methoxy-1-phenazinamine has been used in scientific research as a redox indicator, a fluorescent probe, and a photosensitizer. It has also been studied for its potential anti-cancer, anti-inflammatory, and anti-microbial properties. 3-Methoxy-1-phenazinamine has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. Additionally, 3-Methoxy-1-phenazinamine has been used as a tool to investigate the redox properties of various biological systems.
Propriétés
Numéro CAS |
18450-06-1 |
|---|---|
Nom du produit |
3-Methoxy-1-phenazinamine |
Formule moléculaire |
C13H11N3O |
Poids moléculaire |
225.25 g/mol |
Nom IUPAC |
3-methoxyphenazin-1-amine |
InChI |
InChI=1S/C13H11N3O/c1-17-8-6-9(14)13-12(7-8)15-10-4-2-3-5-11(10)16-13/h2-7H,14H2,1H3 |
Clé InChI |
RYMYEMJNPWTUNT-UHFFFAOYSA-N |
SMILES |
COC1=CC2=NC3=CC=CC=C3N=C2C(=C1)N |
SMILES canonique |
COC1=CC2=NC3=CC=CC=C3N=C2C(=C1)N |
Synonymes |
3-Methoxy-1-phenazinamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



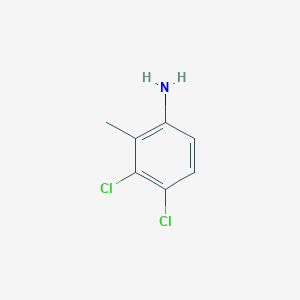
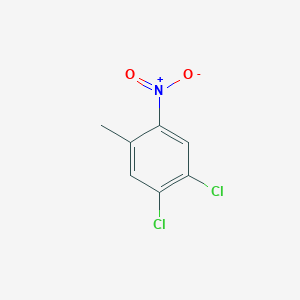
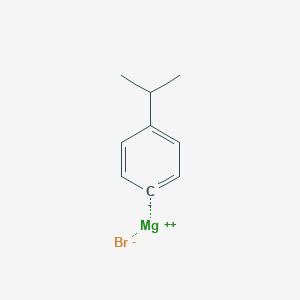
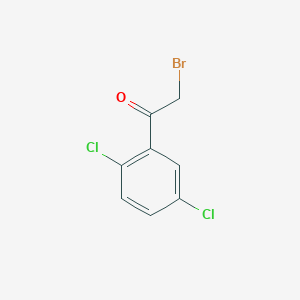
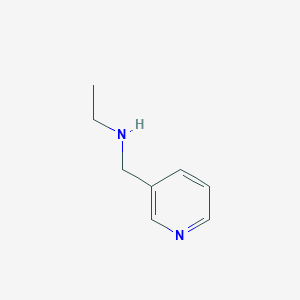
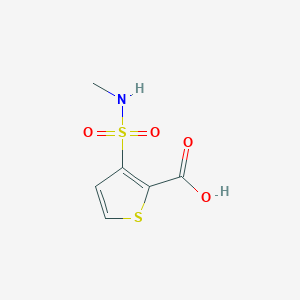
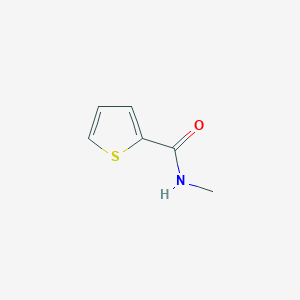
![Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide](/img/structure/B105524.png)
